Regioisomeric Identity Confers Distinct 5-HT2 Receptor Binding Profile vs. Tryptamine Scaffold
The core isotryptamine scaffold (N1-ethanamine indole) that defines CAS 103855-44-3 possesses a fundamentally different 5-HT2 receptor interaction profile compared to the regioisomeric tryptamine scaffold (C3-ethanamine indole). In the isotryptamine series, compound 1 (an α-methyl isotryptamine analog) displayed 5-HT2A Ki = 38±9 nM and 5-HT2C Ki = 42±4 nM, while its regioisomeric counterpart compound 8 (a tryptamine scaffold isomer) exhibited dramatically reduced affinity: 5-HT2A Ki = 4300±1130 nM and 5-HT2C Ki >10,000 nM [1]. This represents a >100-fold difference in 5-HT2A affinity and >250-fold difference in 5-HT2C affinity attributable solely to scaffold regioisomerism, establishing that generic substitution of a tryptamine analog for the isotryptamine core of CAS 103855-44-3 is scientifically invalid.
| Evidence Dimension | 5-HT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Isotryptamine scaffold (core of CAS 103855-44-3): 5-HT2A Ki ≈ 38-42 nM range; 5-HT2C Ki ≈ 42 nM range (class-level inference from α-methyl isotryptamine analog) [1] |
| Comparator Or Baseline | Tryptamine regioisomer (compound 8): 5-HT2A Ki = 4300±1130 nM; 5-HT2C Ki >10,000 nM [1] |
| Quantified Difference | >100-fold affinity advantage for isotryptamine scaffold at 5-HT2A; >250-fold at 5-HT2C |
| Conditions | Radioligand displacement assays using cloned human 5-HT2A and 5-HT2C receptors [1] |
Why This Matters
A researcher or procurement officer selecting a 5-HT receptor tool compound must recognize that isotryptamine and tryptamine regioisomers are not interchangeable; the scaffold identity determines whether the compound engages the target at nanomolar or micromolar concentrations.
- [1] Chang-Fong J, Addo J, Dukat M, Smith C, Mitchell NA, Herrick-Davis K, Teitler M, Glennon RA. Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors. Bioorg Med Chem Lett. 2002;12(2):155-8. View Source
